molecular formula C8H11BrF2 B2366109 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane CAS No. 2287283-50-3

6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane

Cat. No.: B2366109
CAS No.: 2287283-50-3
M. Wt: 225.077
InChI Key: SPKGYNMRXNVZQX-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane is a synthetic organic compound characterized by a spirocyclic structure. The compound features a bromomethyl group and two fluorine atoms attached to a heptane ring system. This unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane typically involves the reaction of a suitable precursor with bromine and fluorine-containing reagents. One common method includes the bromination of a spirocyclic precursor followed by fluorination under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as distillation and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, while the fluorine atoms influence the compound’s electronic properties, enhancing its reactivity. The spirocyclic structure provides steric hindrance, affecting the compound’s interaction with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-2,2-difluorospiro[3.3]heptane is unique due to its combination of bromomethyl and difluoro groups, which impart distinct electronic and steric properties. These features make it particularly useful in reactions requiring high reactivity and selectivity .

Properties

IUPAC Name

6-(bromomethyl)-2,2-difluorospiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2/c9-3-6-1-7(2-6)4-8(10,11)5-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKGYNMRXNVZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287283-50-3
Record name 6-(bromomethyl)-2,2-difluorospiro[3.3]heptane
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